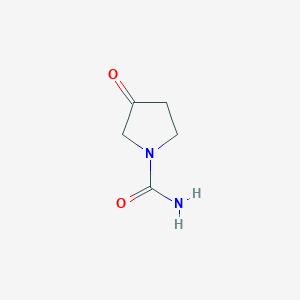
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3N2O3. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoylacetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile typically involves the nitration of 6-(trifluoromethyl)benzoylacetonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, 2-Amino-6-(trifluoromethyl)benzoylacetonitrile, under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents under elevated temperatures.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Amino-6-(trifluoromethyl)benzoylacetonitrile.
Substitution: Formation of substituted benzoylacetonitrile derivatives.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile depends on its specific application. In chemical reactions, the nitro and trifluoromethyl groups influence the reactivity and stability of the compound. The nitro group can act as an electron-withdrawing group, affecting the compound’s electrophilicity and nucleophilicity. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparison with Similar Compounds
2-Nitrobenzoylacetonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
6-(Trifluoromethyl)benzoylacetonitrile: Lacks the nitro group, affecting its chemical behavior and applications.
2-Amino-6-(trifluoromethyl)benzoylacetonitrile: The reduced form of the compound, with different chemical and biological properties.
Uniqueness: 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various chemical transformations and research applications.
Properties
Molecular Formula |
C10H5F3N2O3 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-[2-nitro-6-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-2-1-3-7(15(17)18)9(6)8(16)4-5-14/h1-3H,4H2 |
InChI Key |
BWYKKBDOVMEKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


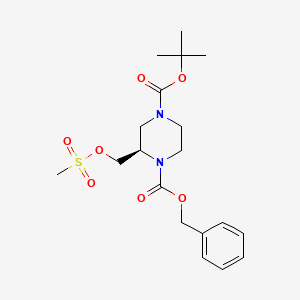
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
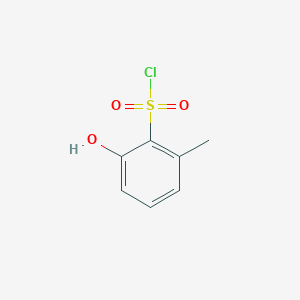

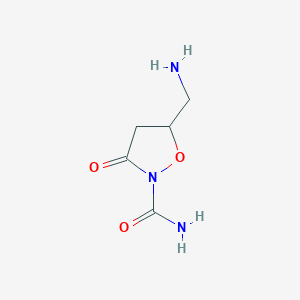

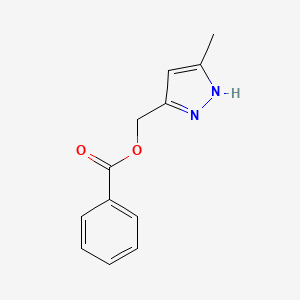
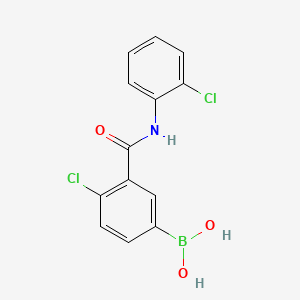

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
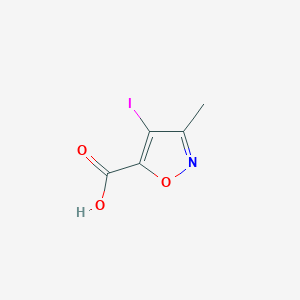
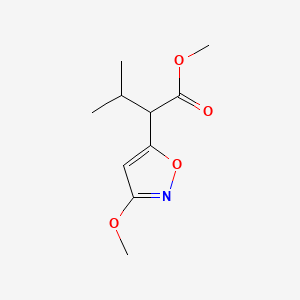
![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)
